"Methyl 3-((methylamino)methyl)benzoate" chemical properties
"Methyl 3-((methylamino)methyl)benzoate" chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 3-((methylamino)methyl)benzoate
Abstract
Methyl 3-((methylamino)methyl)benzoate is a bifunctional organic compound of increasing interest to the chemical and pharmaceutical research communities. Its structure, incorporating a secondary amine and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols with mechanistic insights, reactivity profile, and potential applications, particularly in the field of drug discovery.
Introduction
In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds and versatile synthetic intermediates is perpetual. Methyl 3-((methylamino)methyl)benzoate emerges as a valuable reagent in this context. It possesses two key functional groups amenable to orthogonal chemical transformations: a nucleophilic secondary amine and an electrophilic methyl ester. This duality allows for its strategic incorporation into larger molecules, serving as a linker or a foundational element for library synthesis. This document serves as a technical resource for researchers, providing in-depth knowledge to facilitate its effective use in the laboratory.
Physicochemical Properties
The fundamental properties of Methyl 3-((methylamino)methyl)benzoate are summarized below. While empirical data such as melting and boiling points are not widely published, its core identifiers are well-documented.
| Property | Value | Source |
| CAS Number | 922163-35-7 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Canonical SMILES | CNCC1=CC(=CC=C1)C(=O)OC | [1] |
| MDL Number | MFCD11858335 | [1] |
| Appearance | Not specified (typically an oil or low-melting solid) | - |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). | - |
| Hydrochloride Salt CAS | 1187930-01-3 | [2] |
Synthesis and Purification
The synthesis of Methyl 3-((methylamino)methyl)benzoate is most effectively achieved via a two-step process starting from the commercially available Methyl m-toluate. The overall synthetic workflow is designed to first install a reactive handle on the benzylic position, followed by the introduction of the methylamino group.
Step 1: Synthesis of Methyl 3-(bromomethyl)benzoate
The initial step involves the selective bromination of the benzylic methyl group of Methyl m-toluate. A free-radical pathway is employed for this transformation.
Causality and Experimental Choice:
-
Reagents: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations.[3][4][5] It provides a low, steady concentration of bromine radicals, which minimizes side reactions such as aromatic bromination. A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the chain reaction.[3][4]
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used to prevent interference with the radical mechanism.[3][4][5]
-
Temperature: The reaction requires thermal energy to decompose the initiator and propagate the radical chain, typically conducted at the reflux temperature of the solvent.[3][4]
Detailed Experimental Protocol:
-
Setup: To a dry three-necked flask equipped with a reflux condenser and a magnetic stirrer, add Methyl m-toluate (1.0 eq). Dissolve it in carbon tetrachloride (approx. 4 mL per gram of starting material).[3][4]
-
Reagent Addition: Add AIBN (0.05 eq) and NBS (1.1 eq) to the solution.[3][4]
-
Reaction: Heat the mixture to reflux (approx. 70-77°C) under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.[3][4] The reaction mixture typically changes color from yellow to orange and finally to a whitish suspension as the denser NBS is consumed and the less dense succinimide byproduct is formed.[3][4]
-
Workup: Once the reaction is complete (typically 3-5 hours), cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure to yield Methyl 3-(bromomethyl)benzoate, which is often obtained as a yellow oil and can be used in the next step without further purification.[4][5]
Step 2: Synthesis of Methyl 3-((methylamino)methyl)benzoate
This step involves a nucleophilic substitution reaction where the bromide in the precursor is displaced by methylamine.
Causality and Experimental Choice:
-
Reagents: Methylamine is used as the nucleophile. It is commercially available as a solution in solvents like ethanol or THF, or as a gas.
-
Stoichiometry: A significant challenge in amine alkylation is over-alkylation, where the desired secondary amine product reacts further with the alkyl halide to form a tertiary amine and ultimately a quaternary ammonium salt.[6] To mitigate this, a large excess of the nucleophile (methylamine) is used. This ensures that the electrophile (Methyl 3-(bromomethyl)benzoate) is more likely to encounter a molecule of methylamine than the secondary amine product, kinetically favoring the desired product.
-
Solvent: A polar aprotic solvent such as Tetrahydrofuran (THF) is suitable for this Sₙ2 reaction.
Detailed Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve Methyl 3-(bromomethyl)benzoate (1.0 eq) in THF. Cool the solution in an ice bath (0°C).
-
Reagent Addition: Slowly add a solution of methylamine (≥ 5.0 eq, e.g., 40% in water or 2M in THF) to the cooled solution. The reaction is exothermic and should be controlled.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC until the starting bromide is fully consumed.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure Methyl 3-((methylamino)methyl)benzoate.
Chemical Reactivity and Stability
The reactivity of Methyl 3-((methylamino)methyl)benzoate is governed by its three primary components: the secondary amine, the methyl ester, and the aromatic ring.
-
Secondary Amine: As a nucleophile and a base, the amine can readily participate in reactions such as acylation (with acyl chlorides or anhydrides to form amides), alkylation, and reductive amination.[6][7]
-
Methyl Ester: The ester group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[3] It can also undergo amidation with other amines, though this typically requires harsh conditions.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The methyl ester group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta-positions (C5).[8][9] Conversely, the alkylamine side chain is an electron-donating, activating group that directs to the ortho- (C2, C4) and para- (C6) positions. The net outcome of a substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.
-
Stability: The compound is generally stable under standard laboratory conditions. However, it should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent degradation.
Applications in Drug Discovery and Development
While specific drug candidates containing this exact fragment are not prevalent in public literature, its utility lies in its role as a versatile building block.[10][11] Its structure is ideal for:
-
Scaffold Decoration: It can be used to introduce a methyl 3-(methylaminomethyl)phenyl motif into a lead compound to probe structure-activity relationships (SAR). The secondary amine provides a vector for further modification.
-
Linker Chemistry: In fields like Proteolysis Targeting Chimeras (PROTACs), linkers are crucial. The dual functionality of this molecule allows it to be coupled to two different molecular entities.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it can be used in fragment screening campaigns to identify initial binding interactions with a biological target.
Predicted Spectroscopic Data
Although experimental spectra are not publicly available, the key features can be reliably predicted based on its structure and data from analogous compounds.
| Spectroscopy | Predicted Features |
| ¹H NMR | δ 7.8-7.4 (m, 4H, Ar-H), δ 3.91 (s, 3H, -OCH₃), δ 3.80 (s, 2H, Ar-CH₂-N), δ 2.45 (s, 3H, N-CH₃), δ 1.5-2.0 (br s, 1H, -NH-). (Shifts for aromatic protons are estimated based on related benzoate structures[12]). |
| ¹³C NMR | δ ~167 (C=O), δ ~138 (Ar-C), δ ~130-128 (Ar-CH), δ ~58 (Ar-CH₂-N), δ ~52 (-OCH₃), δ ~36 (N-CH₃). |
| IR (cm⁻¹) | ~3350 (N-H stretch, weak), ~2950 (C-H stretch), ~1720 (C=O stretch, ester), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch, ester). |
| Mass Spec (EI) | M⁺ at m/z = 179.22. Key fragments: m/z 148 ([M-OCH₃]⁺), m/z 135 ([M-C₂H₄N]⁺), m/z 44 ([CH₃NHCH₂]⁺). |
Safety and Handling
No specific toxicology data for Methyl 3-((methylamino)methyl)benzoate is available. Therefore, it should be handled with the standard precautions for new or uncharacterized laboratory chemicals. Based on related compounds like methyl benzoate and various aminobenzoates, the following hazards should be considered[13][14][15]:
-
Toxicity: May be harmful if swallowed or inhaled.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating aerosols or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
Appchem. Methyl 3-((methylamino)methyl)benzoate | 922163-35-7. Available from: [Link].
-
Chemistry Stack Exchange. Reductive amination in case of secondary amines. (2019). Available from: [Link].
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link].
-
ChemHelp ASAP. reductive amination & secondary amine synthesis. (2020). YouTube. Available from: [Link].
-
ACS Publications. Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. (2021). Available from: [Link].
-
PubChem. Methyl 3-amino-4-(methylamino)benzoate. Available from: [Link].
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Methyl Benzoate. Available from: [Link].
-
Royal Society of Chemistry. Nitration of methyl benzoate. Available from: [Link].
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link].
- Google Patents. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (2021).
-
PubChem. Methyl 3-nitrobenzoate. Available from: [Link].
-
Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available from: [Link].
Sources
- 1. appchemical.com [appchemical.com]
- 2. 1187930-01-3|Methyl 3-((methylamino)methyl)benzoate hydrochloride|BLD Pharm [bldpharm.com]
- 3. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO [benchchem.com]
- 4. Methyl 3-(bromomethyl)benzoate | 1129-28-8 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. aiinmr.com [aiinmr.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 12. rsc.org [rsc.org]
- 13. Methyl 3-amino-4-(methylamino)benzoate | C9H12N2O2 | CID 15586064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.fr [fishersci.fr]
- 15. nj.gov [nj.gov]
